molecular formula C5H8F4O3S B2806996 3,3,4,4-Tetrafluorobutyl methanesulfonate CAS No. 2309455-55-6

3,3,4,4-Tetrafluorobutyl methanesulfonate

Cat. No.: B2806996
CAS No.: 2309455-55-6
M. Wt: 224.17
InChI Key: WVMHIVSBOQRZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,4-Tetrafluorobutyl methanesulfonate is an organic compound with the molecular formula C5H8F4O3S. It is a liquid at room temperature and is known for its high purity and stability . This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluorobutyl methanesulfonate typically involves the reaction of 3,3,4,4-Tetrafluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluorobutyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.

    Elimination reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used.

Major Products Formed

Scientific Research Applications

3,3,4,4-Tetrafluorobutyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing the tetrafluorobutyl group into molecules.

    Biology: It is used in the modification of biomolecules to study their structure and function.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluorobutyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The tetrafluorobutyl group can interact with various molecular targets, affecting their properties and functions .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4-Tetrafluorobutyl chloride
  • 3,3,4,4-Tetrafluorobutyl bromide
  • 3,3,4,4-Tetrafluorobutyl acetate

Uniqueness

3,3,4,4-Tetrafluorobutyl methanesulfonate is unique due to its methanesulfonate group, which makes it a more reactive electrophile compared to its halide counterparts. This reactivity allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

3,3,4,4-tetrafluorobutyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O3S/c1-13(10,11)12-3-2-5(8,9)4(6)7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMHIVSBOQRZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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